4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde
Overview
Description
“4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde” is a chemical compound with the CAS Number: 179055-28-8 . It has a molecular weight of 186.21 . The IUPAC name for this compound is 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H10N2O/c1-13-11(6-7-12-13)10-4-2-9(8-14)3-5-10/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .
Scientific Research Applications
Synthesis and Chemical Properties
- Microwave-Induced Synthesis : A study discusses the use of microwave activation for synthesizing various compounds, suggesting a potential method for the synthesis of derivatives of 4-methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde (Karale et al., 2002).
- Catalysis in Organic Synthesis : ZnO-beta zeolite has been used as a catalyst for the synthesis of tetrahydrobenzo[b]pyrans, indicating its potential for catalyzing reactions involving pyrazole derivatives (Katkar et al., 2011).
- Rapid Synthesis of Heterocyclic Compounds : A rapid synthesis method for certain propanoic acids, which may include derivatives of this compound, has been reported (Reddy & Rao, 2006).
Application in Material Science
- Antioxidant Additives in Lubricating Oils : Some thiazoles synthesized from pyrazole derivatives were evaluated as antioxidant additives for lubricating oils, suggesting a potential application in industrial materials (Amer et al., 2011).
Application in Medical and Biological Sciences
- Fluorescent Probing for Cysteine and Homocysteine : A study on a ratiometric fluorescent probe, which involves a derivative similar in structure to this compound, was developed for detecting cysteine and homocysteine, demonstrating its potential in biological sensing and diagnostics (Lin et al., 2008).
Applications in Chemical Reactions and Synthesis
- Synthesis of Heterocyclic Compounds : Various studies have demonstrated the use of pyrazole derivatives in synthesizing heterocyclic compounds, which could be relevant for derivatives of this compound (Dzvinchuk, 2007); (Kiyani & Ghorbani, 2015); (Alizadeh et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as nicotinamide phosphoribosyltransferase (nampt) .
Mode of Action
It’s known that similar compounds can inhibit the activity of certain enzymes . This inhibition can lead to changes in the biochemical processes within the cell.
Biochemical Pathways
Related compounds have been found to affect the nad+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging.
Result of Action
Similar compounds have shown potent activity in inhibiting the growth of certain cells .
Biochemical Analysis
Biochemical Properties
4-Methyl-2-(1-methyl-1H-pyrazol-5-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway . This interaction can influence the enzyme’s activity, thereby affecting cellular NAD+ levels and related metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of NAMPT, leading to changes in NAD+ levels, which in turn affect cellular energy metabolism and stress responses . Additionally, its impact on gene expression can alter the expression of genes involved in metabolic pathways and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active site of NAMPT, inhibiting or activating the enzyme depending on the context . This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting NAD+ biosynthesis and cellular metabolism. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies can lead to cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may enhance cellular metabolism and stress responses by modulating NAMPT activity . At high doses, it can exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress . Threshold effects have been observed, where specific dosages lead to significant changes in cellular function and viability.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors in the NAD+ salvage pathway, influencing metabolic flux and metabolite levels . By modulating NAMPT activity, it can affect the synthesis and utilization of NAD+, a critical cofactor in various metabolic reactions. This modulation can have downstream effects on energy metabolism, redox balance, and cellular signaling.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, as it may preferentially accumulate in regions where its target enzymes or proteins are localized.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with NAMPT may localize it to the nucleus or mitochondria, where it can modulate NAD+ biosynthesis and related metabolic processes. The compound’s localization can also affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
4-methyl-2-(2-methylpyrazol-3-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-3-4-10(8-15)11(7-9)12-5-6-13-14(12)2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTZSPXAIZWFIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C2=CC=NN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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